molecular formula C9H18N2O B7922238 N-Methyl-N-piperidin-2-ylmethyl-acetamide

N-Methyl-N-piperidin-2-ylmethyl-acetamide

Cat. No.: B7922238
M. Wt: 170.25 g/mol
InChI Key: UVEGOLMDNIOPLT-UHFFFAOYSA-N
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Description

N-Methyl-N-piperidin-2-ylmethyl-acetamide (IUPAC name) is an acetamide derivative featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a piperidin-2-ylmethyl moiety. Its molecular formula is C₁₀H₁₉N₂O, with a molecular weight of 183.3 g/mol. The compound is cataloged as part of amide-based pharmaceuticals and intermediates, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11(2)7-9-5-3-4-6-10-9/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEGOLMDNIOPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-piperidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-piperidin-2-ylmethyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-Methyl-N-piperidin-2-ylmethyl-acetamide and related compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₁₀H₁₉N₂O 183.3 Piperidine, methyl, acetamide Compact structure, potential CNS activity
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C₁₀H₁₈N₃O₂ 212.3 Ethyl-piperidine, hydroxyimino Synthesized via two methods (68–72% yield)
N-Methyl-2-[(1-{[4-(trifluoromethyl)benzyl]sulfonyl}-4-piperidinyl)sulfonyl]acetamide C₁₇H₂₀F₃N₂O₅S₂ 488.5 Trifluoromethyl, sulfonyl groups Enhanced lipophilicity, potential enzyme inhibition
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Methoxy, phenylethyl High molecular weight, opioid receptor interactions
N-(2-Methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide C₁₆H₂₆N₂O₂S 310.5 Thienyl, methoxyethyl Sulfur-containing heterocycle, metabolic stability
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) C₁₂H₂₁N₂O 217.3 Pyrrolidine, butynyl Dual muscarinic activity (presynaptic antagonist/postsynaptic agonist)

Pharmacological and Physicochemical Properties

  • Receptor Interactions : BM-5 exhibits unique dual activity (presynaptic antagonism and postsynaptic agonism), contrasting with the uncharacterized target compound . The phenylethyl-substituted analog in may interact with opioid receptors due to structural similarity to fentanyl derivatives .
  • Metabolic Stability : The thienyl group in ’s compound introduces sulfur, which may reduce oxidative metabolism compared to the target compound’s piperidine ring .

Structural Activity Relationships (SAR)

  • Piperidine vs. Pyrrolidine : BM-5’s pyrrolidine ring (5-membered) may confer conformational rigidity compared to the 6-membered piperidine in the target compound, affecting receptor binding .

Biological Activity

N-Methyl-N-piperidin-2-ylmethyl-acetamide, also referred to as 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H21N3O2C_{11}H_{21}N_3O_2. The structure features a piperidine ring with a methyl acetamide group, which contributes to its biological properties. The unique arrangement of atoms allows for various chemical interactions that can influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that the compound may modulate the activity of certain receptors and enzymes, thereby triggering downstream signaling pathways. However, detailed mechanisms remain to be fully elucidated.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown promise in inhibiting the growth of Mycobacterium tuberculosis in high-throughput screening assays. In one study, compounds were screened for their ability to inhibit M. tuberculosis growth, with this compound being among those that displayed significant inhibition rates .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cell lines, including HepG2 liver cancer cells. A study indicated that it had an IC50 value indicating moderate cytotoxicity, thus warranting further investigation into its potential as an anticancer agent .
  • Neuropharmacological Effects : The structural characteristics of the compound suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Its action may involve modulation of G-protein coupled receptors (GPCRs), similar to other compounds within this chemical class .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Methyl-piperidin-4-ylmethylacetamidePiperidine core with methyl acetamideAnalgesic propertiesLacks amino acid substitution
N-(2-Aminoethyl)piperidinePiperidine core with aminoethyl side chainNeurotransmitter modulationSimpler structure without acetamide
N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamideChlorinated derivativePotential antiulcer activityChlorine substitution alters activity

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • High-throughput Screening for Antimicrobial Activity : A significant study involved screening a library of compounds against M. tuberculosis. The results indicated that this compound inhibited bacterial growth effectively at concentrations below 20 µM .
  • Cytotoxicity Assessment : In vitro assays on HepG2 cells revealed that this compound exhibited cytotoxic effects with an IC50 value suggesting moderate toxicity levels, thus highlighting its potential as a lead compound for further development in oncology .
  • Pharmacological Profiling : Ongoing research is focused on elucidating the pharmacological profile of this compound, particularly its selectivity and efficacy against various biological targets .

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